CYP2A6 Inhibition Potency: Quantified Activity as a Lead Compound
Thieno[2,3-c]pyridine-2-carbaldehyde (specifically referred to as thienopyridine-2-carbaldehyde) is identified as one of the most potent CYP2A6 inhibitors among a set of novel formyl-substituted aromatic cores [1]. It exhibits an IC50 value below 0.5 μM for the inhibition of coumarin 7-hydroxylation, a standard probe reaction for CYP2A6 activity [1]. This level of inhibition is comparable to other potent leads like benzofuran-5-carbaldehyde and indole-5-carbaldehyde from the same study, establishing it as a viable starting point for drug discovery in smoking cessation therapy [1].
| Evidence Dimension | CYP2A6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | < 0.5 μM |
| Comparator Or Baseline | Benzofuran-5-carbaldehyde (< 0.5 μM) and indole-5-carbaldehyde (< 0.5 μM) |
| Quantified Difference | Comparable potency within the same high-activity tier |
| Conditions | In vitro enzymatic assay measuring inhibition of coumarin 7-hydroxylation by CYP2A6 |
Why This Matters
This quantitative data provides a direct, measurable benchmark for the compound's utility as a lead in CYP2A6-related research, allowing for informed selection over other heterocyclic aldehydes with undefined activity.
- [1] Tani, N., et al. (2014). Rational design of novel CYP2A6 inhibitors. Bioorganic & Medicinal Chemistry, 22(23), 6655-6664. View Source
